molecular formula C6H15N<br>CH3(CH2)5NH2<br>C6H15N B090201 Hexylamine CAS No. 111-26-2

Hexylamine

Cat. No.: B090201
CAS No.: 111-26-2
M. Wt: 101.19 g/mol
InChI Key: BMVXCPBXGZKUPN-UHFFFAOYSA-N
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Description

Hexylamine, also known as hexan-1-amine, is an organic compound with the chemical formula C₆H₁₃N. It is a colorless liquid with a strong, fishy odor characteristic of amines. This compound falls into the category of aliphatic amines and has a boiling point of approximately 131.5°C . It is soluble in water and miscible with alcohol and ether . This compound is a versatile building block in various industries, including pharmaceuticals, agriculture, and surfactants .

Synthetic Routes and Reaction Conditions:

    Reaction of Hexyl Chloride with Ammonia: One common method for preparing this compound involves the reaction of hexyl chloride with ammonia. This reaction yields this compound and ammonium chloride as by-products.

    Reaction of Hexanol with Ammonia: Another synthetic route involves reacting hexanol with ammonia under similar conditions.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced through the catalytic hydrogenation of hexanenitrile.

Mechanism of Action

. .

Mode of Action

Hexylamine interacts with its targets, primarily catecholamines, to produce sympathomimetic effects on the cardiovascular system . These effects are dose-dependent and include augmentation of left ventricular dp/dt, right ventricular contractile force, heart rate, and systemic arterial pressure .

Biochemical Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .

Pharmacokinetics

It is known that this compound is a colorless liquid with a strong, fishy odor characteristic of amines . It is soluble in almost all organic solvents , suggesting that it may have good bioavailability.

Result of Action

The result of this compound’s action is primarily observed in the cardiovascular system, where it causes dose-dependent increases in various parameters such as left ventricular dp/dt, right ventricular contractile force, heart rate, and systemic arterial pressure . These effects are believed to be due to the release of neuronally stored catecholamines .

Action Environment

Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability . For instance, this compound has a boiling point of approximately 131.5°C , suggesting that it may be less stable at higher temperatures.

Chemical Reactions Analysis

Hexylamine undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides.

Major Products:

    Oxidation: Hexanoic acid.

    Reduction: Hexane.

    Substitution: Secondary and tertiary amines.

Comparison with Similar Compounds

  • Butylamine, Octylamine, Pentylamine, Heptylamine.

Properties

IUPAC Name

hexan-1-amine
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InChI

InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3
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InChI Key

BMVXCPBXGZKUPN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCN
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Molecular Formula

C6H15N, Array
Record name HEXYLAMINE
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Related CAS

142-81-4 (hydrochloride)
Record name Hexylamine
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DSSTOX Substance ID

DTXSID3021930
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Molecular Weight

101.19 g/mol
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Physical Description

Hexylamine appears as a water-white liquid with an amine-like odor. Less dense than water and poorly soluble in water. Hence floats on water. May be toxic by inhalation, ingestion or skin absorption., Colorless liquid; [ICSC] Odor like amines; [CAMEO], Liquid, COLOURLESS LIQUID., Colourless to yellow liquid; Fishy aroma
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Boiling Point

132 °C, 131-132 °C
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Flash Point

85 °F (NFPA, 2010), 85 °F (29 °C) (Open cup), 27 °C (81 °F) (Closed cup), 29 °C o.c.
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Solubility

In water, 12,000 mg/L at 20-25 °C, Miscibile in ethanol, ether; soluble in chloroform, 12 mg/mL at 25 °C, Solubility in water, g/100ml: 1.2, Soluble in water, Soluble (in ethanol)
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Density

0.7660 g/cu cm at 20 °C, Relative density (water = 1): 0.77, 0.761-0.767
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Vapor Density

3.49 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

8.99 [mmHg], Vapor pressure: 6.53 mm Hg at 20 °C, 7.95 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.87
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Color/Form

Water-white liquid, Colorless liquid

CAS No.

111-26-2
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Melting Point

-21 °C, -22.9 °C
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Synthesis routes and methods

Procedure details

0.4 liter/hour of adipodinitrile, 1.2 liter/hour of ammonia and 2.4 liters/hour of hydrogenation mixture are fed, at 270° C. and under an H2 pressure of 260 bar, into the reactor described in Example 1, and over the catalyst described in that Example. Azacycloheptane is obtained in a yield of 70% together with 3% of bishexamethylenetriamine, 7% of hexylamine and 15% of hexamethylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexylamine
Reactant of Route 2
Hexylamine
Reactant of Route 3
Hexylamine
Reactant of Route 4
Hexylamine
Reactant of Route 5
Hexylamine
Reactant of Route 6
Hexylamine
Customer
Q & A

A: Research shows that hexylamine undergoes physical adsorption at the solution-gold interface in acidic solutions, primarily driven by the hydrophobic effect. This adsorption is described by the Dhar-Flory-Huggins isotherm. [, ]

A: Studies on platinum and mild steel suggest that the adsorption behavior of this compound is relatively independent of the metal and acid type. This further supports the predominance of the hydrophobic effect in its adsorption mechanism. [, ]

A: this compound acts as a co-stabilizer in water-in-oil emulsions when combined with silica particles. It forms hybrid organic-inorganic particles with silica at higher concentrations, facilitating the formation of stable oil droplets within the water phase. []

ANone: The molecular formula of this compound is C6H15N, and its molecular weight is 101.19 g/mol.

A: Raman and infrared spectroscopy are valuable tools to study hydrogen bonding interactions involving this compound. Specifically, shifts in the N-H stretching frequencies can provide insights into these interactions. []

A: Yes, reacting this compound with polysuccinimide (PSI) produces amphiphilic PSI-hexylamine copolymers. These copolymers self-assemble into stable nanoparticles in aqueous solutions, with the particle size decreasing as the degree of this compound substitution increases. []

A: this compound functions as a ligand, replacing hexadecyltrimethylammonium bromide (C16TAB) in the formation of side-by-side connected gold nanorod dimers. These dimers exhibit enhanced activity for Surface-Enhanced Raman Scattering (SERS). []

A: The presence of this compound on gold-palladium catalysts significantly enhances the conversion rate of 1-hexanol during amination. Additionally, this compound promotes the formation of primary amines (this compound and hexanenitrile) over secondary and tertiary amines. []

ANone: While not explicitly covered in the provided research papers, computational chemistry techniques like Density Functional Theory (DFT) could be employed to model this compound adsorption on various surfaces, providing insights into the energetics and molecular-level details of these interactions.

A: Studies on N-substituted hexylamines show that the presence of a cyclohexyl ring generally leads to greater pressor activity compared to analogs with phenyl rings or solely aliphatic groups. Furthermore, increasing the chain length between the ring and the nitrogen atom tends to increase toxicity. []

A: DHMA amides of alkylamines, particularly those with longer alkyl chains like octylamine, exhibit potent radical scavenging activity and protect lipids against autoxidation. []

A: Platinum(IV) complexes containing this compound as a ligand, such as satraplatin and its analogs, demonstrate good stability in buffer solutions. This stability is crucial for their role as prodrugs, allowing them to reach their target sites before being reduced to their active platinum(II) counterparts. []

ANone: While the provided research does not delve into SHE regulations for this compound, it is essential to handle this compound with care, following appropriate safety protocols and guidelines to minimize risks.

ANone: The provided research primarily focuses on the physicochemical properties and applications of this compound in materials science and catalysis. It does not provide detailed information on its pharmacokinetics, pharmacodynamics, efficacy, resistance, toxicology, drug delivery, or other biomedical aspects.

A: this compound finds applications in diverse fields, showcasing its versatility. It serves as a corrosion inhibitor in metal protection [], a ligand in nanoparticle synthesis [], and a reagent in organic synthesis [, ], highlighting its significance in material science, nanotechnology, and synthetic chemistry.

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